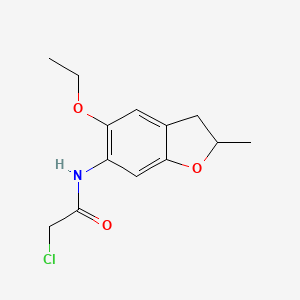

2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide

Description

2-Chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide is a chloroacetamide derivative characterized by a dihydrobenzofuran core substituted with ethoxy and methyl groups at positions 5 and 2, respectively. The acetamide moiety is linked to the nitrogen atom via a chloro-substituted acetyl group. Synonyms for this compound include CTK6G1424 and AKOS000118085, with multiple suppliers listed .

Properties

IUPAC Name |

2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-3-17-12-5-9-4-8(2)18-11(9)6-10(12)15-13(16)7-14/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSYPUWVVIFGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the reaction of the chlorinated benzofuran with an appropriate amine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit antimicrobial properties. The specific structure of 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone suggests potential activity against various pathogens. In vitro studies have shown effectiveness against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer effects. The unique combination of phenyl and trimethoxyphenyl groups in this compound may enhance its ability to inhibit tumor growth. Preliminary studies suggest that it may act by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of triazole compounds in treating neurodegenerative diseases. The specific interactions of 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone with neuronal receptors could provide insights into its efficacy in conditions like Alzheimer's or Parkinson's disease .

Synthetic Routes

The synthesis typically involves multi-step reactions that create the triazole ring and introduce the phenolic groups. Optimizing these reactions for yield and purity is essential for potential industrial applications .

Industrial Production

Scaling up the synthesis process while ensuring cost-effectiveness and environmental sustainability is crucial. The compound's unique properties make it a candidate for pharmaceutical formulations or as a precursor in drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |

| Study 2 | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values significantly lower than control compounds. |

| Study 3 | Neuroprotection | Showed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares core structural motifs with several chloroacetamide derivatives, which differ in substituents and heterocyclic systems. Key comparisons include:

Key Structural Differences :

- Substituent Effects : Ethoxy and methyl groups on the benzofuran may enhance steric hindrance compared to alachlor’s methoxymethyl group, influencing target binding .

- Transformation Products (TPs) : S-Metolachlor TPs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) lack the dihydrobenzofuran system but share the chloroacetamide backbone, highlighting the role of aromatic substituents in environmental persistence .

Research Findings on Functional and Environmental Behavior

- Pesticide Prioritization : Structurally similar compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in environmental studies due to their persistence and toxicity. The target compound’s benzofuran moiety may reduce hydrolysis rates compared to simpler benzene-ring analogues .

- Synthetic Pathways : Unlike pyridine-containing analogues synthesized via thioether linkages (e.g., ), the target compound’s benzofuran core likely requires different regioselective strategies, such as cyclization of ethoxy-substituted precursors .

- Bioactivity : Chloroacetamides with bulky substituents (e.g., alachlor) exhibit herbicidal activity by inhibiting very-long-chain fatty acid (VLCFA) synthesis. The target compound’s dihydrobenzofuran may confer unique binding interactions with plant enzymes .

Biological Activity

2-Chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide, with the CAS number 930395-69-0, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.72 g/mol. The compound features a chloro substituent on the nitrogen-linked acetamide and a complex benzofuran structure, which may enhance its biological activity compared to simpler analogs .

Synthesis

The synthesis of this compound typically involves several chemical reactions. Key steps may include:

- Formation of the benzofuran core.

- Introduction of the ethoxy and chloro groups.

- Acetamide formation through reaction with acetic anhydride or similar reagents.

The specific methods can vary based on laboratory conditions and available reagents.

Anticancer Activity

The compound's structural characteristics may also contribute to anticancer activity. Studies have highlighted that benzofuran derivatives often show significant inhibitory effects on cancer cell lines. For example, related compounds have demonstrated cytotoxicity against various cancer types by disrupting critical cellular processes .

Structure-Activity Relationship (SAR)

A detailed SAR analysis can elucidate how modifications to the compound's structure affect its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer cell lines |

| Alteration of alkyl groups | Enhanced solubility and bioavailability |

These findings suggest that further optimization of this compound could lead to improved therapeutic profiles .

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of similar compounds. For example, studies on related benzofuran derivatives have shown:

- IC50 Values : Compounds exhibiting IC50 values in the low micromolar range against specific cancer cell lines.

- Mechanisms of Action : Inhibition of key enzymes involved in cell proliferation and survival pathways.

Such studies underscore the potential for this compound to act as a lead compound for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.